Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-

Description

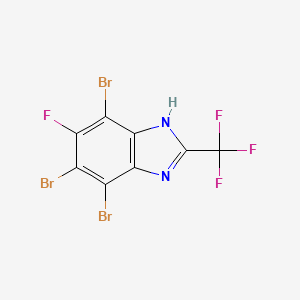

This benzimidazole derivative features a polyhalogenated structure with a fluorine atom at position 6, bromine atoms at positions 4, 5, and 7, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group is a strong electron-withdrawing moiety, while bromine and fluorine substituents enhance steric bulk and modulate electronic properties. Such substitutions are strategically designed to optimize interactions with biological targets, particularly enzymes or receptors, by balancing hydrophobic, hydrogen-bonding, and halogen-bonding effects .

Properties

CAS No. |

89427-29-2 |

|---|---|

Molecular Formula |

C8HBr3F4N2 |

Molecular Weight |

440.81 g/mol |

IUPAC Name |

4,5,7-tribromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8HBr3F4N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17) |

InChI Key |

YSHGDPHOIXCXIN-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)F)Br)Br)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For the specific compound, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve the following steps:

Fluorination: Introduction of the fluorine atom at the 6th position.

Bromination: Sequential bromination at the 4th, 5th, and 7th positions.

Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.

These reactions typically require specific reagents and conditions, such as the use of bromine for bromination and trifluoromethyl iodide for trifluoromethylation .

Industrial Production Methods

Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of bromine atoms with other functional groups .

Scientific Research Applications

Benzimidazole derivatives, including 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, have a wide range of scientific research applications:

Chemistry: Used as intermediates in the synthesis of other complex molecules.

Biology: Studied for their potential as enzyme inhibitors and binding agents.

Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.

Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets and pathways. For instance, they may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The presence of fluorine, bromine, and trifluoromethyl groups can enhance their binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

Physicochemical and Toxicological Considerations

- Toxicity: Halogenated benzimidazoles like 4,5-dichloro-2-CF₃ derivatives are classified as hazardous (DOT UN 3077) due to liver toxicity and irritancy . The target compound’s tribromo substitution may exacerbate toxicity, necessitating rigorous safety profiling.

- Hybrid molecules (e.g., benzimidazole-triazole) mitigate this via polar appendages, as seen in compounds 4e and 4f .

Anticancer and Antimicrobial Potential

- Anticancer Activity: Mono-halogenated benzimidazoles (e.g., compound 30 with fluorine) exhibit potent cytotoxicity (IC₅₀ ~3 µM against leukemic cells), whereas trifluoromethyl at position 6 reduces efficacy . The target compound’s bromine-rich structure may hinder cellular uptake but improve DNA intercalation.

Antimicrobial Activity :

- Unsubstituted benzimidazoles (MIC = 25 µg/mL) outperform brominated analogues (MIC = 50 µg/mL) against bacterial strains . The target compound’s trifluoromethyl group may counteract bromine’s negative effects via synergistic target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.